2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinylsulfanyl group linked to an ethylthiadiazolylacetamide moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinylsulfanyl intermediate, followed by the introduction of the ethylthiadiazolylacetamide group under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: The compound’s properties make it a candidate for use in materials science and the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196): A highly selective thyroid hormone receptor β agonist used in clinical trials for the treatment of dyslipidemia.
4,4’-(2,5-diethyl-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-C]pyrrole-1,4-diyl)dibenzaldehyde: Another compound with a similar structural framework.
Uniqueness
2-[(4,6-DIOXO-5-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of a pyrimidinylsulfanyl group and an ethylthiadiazolylacetamide moiety
Properties
Molecular Formula |
C16H15N5O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-2-11-20-21-16(26-11)17-10(22)8-25-15-18-13(23)12(14(24)19-15)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H,17,21,22)(H,18,19,23,24) |
InChI Key |
VKJFBUJCBKUHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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